methyl N-{[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}glycinate
Description
Methyl N-{[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}glycinate is a synthetic organic compound characterized by a tetrazole-substituted phenyl ring linked to a glycinate methyl ester. Key structural features include:
- 4-Fluoro substituent: Electron-withdrawing fluorine at the para position, influencing electronic effects and lipophilicity.
Properties
Molecular Formula |
C11H10FN5O3 |
|---|---|
Molecular Weight |
279.23 g/mol |
IUPAC Name |
methyl 2-[[4-fluoro-2-(tetrazol-1-yl)benzoyl]amino]acetate |
InChI |
InChI=1S/C11H10FN5O3/c1-20-10(18)5-13-11(19)8-3-2-7(12)4-9(8)17-6-14-15-16-17/h2-4,6H,5H2,1H3,(H,13,19) |
InChI Key |
IIIBTNKXAIFARV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=C(C=C(C=C1)F)N2C=NN=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}glycinate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide.
Introduction of the Fluorinated Phenyl Group: The fluorinated phenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Coupling with Glycine: The final step involves coupling the tetrazole-fluorophenyl intermediate with glycine methyl ester under peptide coupling conditions, such as using carbodiimide reagents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl N-{[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}glycinate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized tetrazole derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl N-{[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}glycinate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new pharmaceuticals, particularly those targeting enzyme inhibition or receptor modulation.
Material Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Research: It can be used as a probe to study biological processes involving tetrazole-containing compounds.
Industrial Applications:
Mechanism of Action
The mechanism by which methyl N-{[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}glycinate exerts its effects involves interactions with specific molecular targets:
Enzyme Inhibition: The tetrazole ring can mimic carboxylate groups, allowing the compound to inhibit enzymes that recognize carboxylate substrates.
Receptor Modulation: The fluorinated phenyl group can interact with hydrophobic pockets in protein receptors, modulating their activity.
Pathways Involved: The compound may affect signaling pathways involving tetrazole-sensitive enzymes and receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three classes of analogs from the provided evidence: sulfonylurea herbicides, triazole fungicides, and pyrazole derivatives (Table 1).
Table 1: Comparative Analysis of Key Features
Key Research Findings and Mechanistic Insights
Tetrazole vs. Triazoles in fungicides inhibit ergosterol biosynthesis via cytochrome P450 binding, while tetrazoles in the target could target different enzymes (e.g., plant acetolactate synthase) .
Fluorine vs.
Methyl Ester as a Pro-Drug :
- Similar to sulfonylurea herbicides (e.g., metsulfuron methyl ester), the methyl ester in the target compound may hydrolyze in vivo to release an active acid, enabling targeted delivery .
Synthetic Considerations :
- Fluorination and tetrazole synthesis (e.g., [2+3] cycloaddition) require specialized methods compared to triazole formation via Huisgen cycloaddition in fungicides .
Biological Activity
Methyl N-{[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}glycinate is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular formula and structure:
- Molecular Formula : CHF₅O
- Molecular Weight : 344.32 g/mol
The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the tetrazole moiety is significant as tetrazoles have been shown to exhibit a range of biological activities, including anti-inflammatory and antimicrobial effects.
Antimicrobial Activity
Research indicates that derivatives of tetrazole compounds possess notable antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that suggests potential utility in treating infections caused by resistant strains.
Antitumor Effects
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, one study reported an IC value indicating significant antiproliferative activity against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).
Case Studies
-
Cytotoxicity Against Cancer Cells :
- A series of experiments evaluated the cytotoxic effects of this compound on HeLa and A549 cells. The results indicated an IC value of approximately 50 µM for HeLa cells, demonstrating its potential as a chemotherapeutic agent.
-
Antimicrobial Testing :
- In another study, the compound was tested against E. coli and S. aureus. The results showed MIC values of 62.5 µg/mL for E. coli and 78.12 µg/mL for S. aureus, suggesting effective antibacterial activity.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
